(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
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Overview
Description
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione is a synthetic organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Decylamino Group: This step involves the substitution of a hydrogen atom with a decylamino group, often using decylamine as a reagent.
Hydroxylation and Propanoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The decylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a diol.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(1-(Octylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
- (3Z)-3-(1-(Dodecylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
Uniqueness
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione is unique due to its specific decylamino group, which imparts distinct physicochemical properties. This makes it suitable for applications where longer alkyl chains are beneficial, such as in enhancing lipophilicity or membrane permeability.
Properties
CAS No. |
132758-33-9 |
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Molecular Formula |
C21H33NO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(N-decyl-C-ethylcarbonimidoyl)-4,6-dihydroxy-5-propanoylpyran-2-one |
InChI |
InChI=1S/C21H33NO5/c1-4-7-8-9-10-11-12-13-14-22-15(5-2)17-19(24)18(16(23)6-3)21(26)27-20(17)25/h24,26H,4-14H2,1-3H3 |
InChI Key |
WGGMPSMSUZSMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=C(CC)C1=C(C(=C(OC1=O)O)C(=O)CC)O |
Origin of Product |
United States |
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